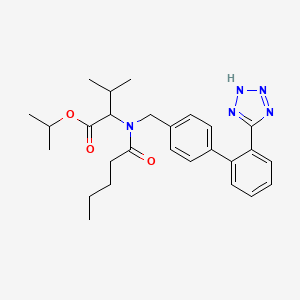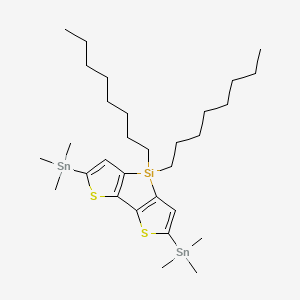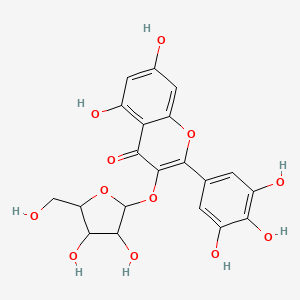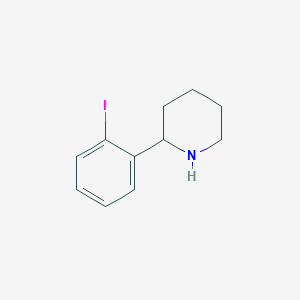
Ilexsaponin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ilexsaponin B1 is a triterpenoid saponin compound derived from the plant Ilex pubescens, commonly known as hairy holly. This compound is known for its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages. It has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ilexsaponin B1 involves multiple steps, starting from simpler triterpenoid precursors. The process typically includes glycosylation reactions to attach sugar moieties to the triterpenoid backbone. These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from Ilex pubescens. The plant material is subjected to solvent extraction, followed by purification steps such as chromatography to isolate the desired saponin. This method is preferred due to the complexity and cost of total chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Glycosidic linkages in this compound can be modified through substitution reactions, where one sugar moiety is replaced with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic catalysts to facilitate glycosidic bond cleavage and formation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will regenerate hydroxyl groups. Substitution reactions can produce a variety of glycosylated derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study glycosylation reactions and the behavior of triterpenoid saponins.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Potential therapeutic agent for cardiovascular diseases, due to its ability to modulate blood pressure and improve endothelial function.
Industry: Utilized in the formulation of natural health products and supplements.
Wirkmechanismus
The mechanism by which Ilexsaponin B1 exerts its effects involves multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ilexsaponin B1 can be compared with other triterpenoid saponins, such as:
Ilexgenin A: Another saponin from Ilex pubescens, known for its anti-inflammatory properties.
Ginsenosides: Saponins from ginseng, which have similar glycosylation patterns but differ in their specific biological activities.
Astragalosides: Saponins from Astragalus, which are used for their immune-boosting effects.
Uniqueness: this compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and therapeutic potential .
Eigenschaften
IUPAC Name |
10-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDDWIKJZNNKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)
![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)



![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)


